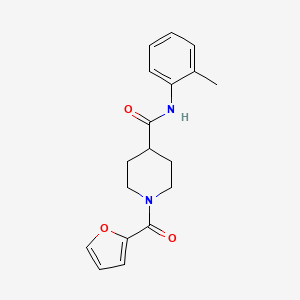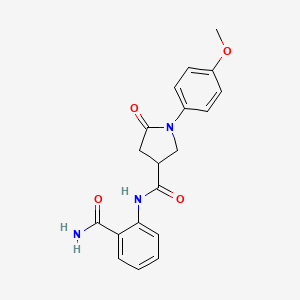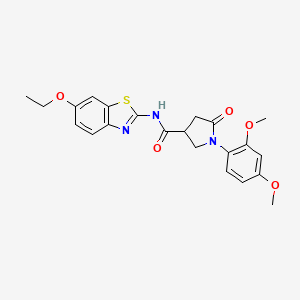![molecular formula C21H27N3O4S B11177560 N-[4-(butan-2-ylsulfamoyl)phenyl]-4-[(2-methylpropanoyl)amino]benzamide](/img/structure/B11177560.png)
N-[4-(butan-2-ylsulfamoyl)phenyl]-4-[(2-methylpropanoyl)amino]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[(BUTAN-2-YL)SULFAMOYL]PHENYL}-4-(2-METHYLPROPANAMIDO)BENZAMIDE is a complex organic compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound features a sulfonamide group and an amide group, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(BUTAN-2-YL)SULFAMOYL]PHENYL}-4-(2-METHYLPROPANAMIDO)BENZAMIDE typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route includes the following steps:
Preparation of 4-[(BUTAN-2-YL)SULFAMOYL]PHENYL: This intermediate can be synthesized by reacting 4-aminophenyl sulfonamide with butan-2-yl chloride under basic conditions.
Preparation of 4-(2-METHYLPROPANAMIDO)BENZAMIDE: This intermediate is synthesized by reacting 4-aminobenzoic acid with 2-methylpropanoyl chloride in the presence of a base.
Coupling Reaction: The final step involves coupling the two intermediates using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(BUTAN-2-YL)SULFAMOYL]PHENYL}-4-(2-METHYLPROPANAMIDO)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfone derivatives.
Reduction: The amide group can be reduced to form amine derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br₂) and nitric acid (HNO₃).
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
N-{4-[(BUTAN-2-YL)SULFAMOYL]PHENYL}-4-(2-METHYLPROPANAMIDO)BENZAMIDE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-{4-[(BUTAN-2-YL)SULFAMOYL]PHENYL}-4-(2-METHYLPROPANAMIDO)BENZAMIDE involves its interaction with specific molecular targets. The sulfonamide group can bind to enzyme active sites, inhibiting their activity. The amide group can interact with proteins, affecting their function and stability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
N-{4-[(BUTAN-2-YL)SULFAMOYL]PHENYL}-4-(2-METHYLPROPANAMIDO)BENZAMIDE: shares similarities with other sulfonamide and amide-containing compounds, such as:
Uniqueness
- The combination of sulfonamide and amide groups in N-{4-[(BUTAN-2-YL)SULFAMOYL]PHENYL}-4-(2-METHYLPROPANAMIDO)BENZAMIDE provides unique chemical properties and reactivity, making it a versatile compound for various applications. Its specific structure allows for targeted interactions with enzymes and proteins, distinguishing it from simpler analogs.
Properties
Molecular Formula |
C21H27N3O4S |
|---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
N-[4-(butan-2-ylsulfamoyl)phenyl]-4-(2-methylpropanoylamino)benzamide |
InChI |
InChI=1S/C21H27N3O4S/c1-5-15(4)24-29(27,28)19-12-10-18(11-13-19)23-21(26)16-6-8-17(9-7-16)22-20(25)14(2)3/h6-15,24H,5H2,1-4H3,(H,22,25)(H,23,26) |
InChI Key |
CPZGCVCXKXNBGO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)NC(=O)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 7-(4-ethylphenyl)-2-methyl-6-oxo-6,7-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carboxylate](/img/structure/B11177480.png)
![4-[(4-Fluorophenyl)carbamoyl]phenyl acetate](/img/structure/B11177482.png)
![1-[2-(4-fluorophenyl)ethyl]-5-oxo-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}pyrrolidine-3-carboxamide](/img/structure/B11177489.png)


![N-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl}-3-phenylpropanamide](/img/structure/B11177510.png)
![2-furyl(6-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone](/img/structure/B11177514.png)

![12-(1,2,2,4-tetramethyl-1,2-dihydroquinolin-6-yl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one](/img/structure/B11177540.png)
![N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-4-[(2-ethylbutanoyl)amino]benzamide](/img/structure/B11177546.png)
![2-({[4-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-yl]amino}methylidene)-5-(furan-2-yl)cyclohexane-1,3-dione](/img/structure/B11177551.png)
![3-(4-chlorophenyl)-7-[2-(1H-imidazol-5-yl)ethyl]-2-(methoxymethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B11177557.png)
![N-[4-(butan-2-yl)phenyl]-4-(diethylamino)benzamide](/img/structure/B11177565.png)
![[2-[(4-bromophenyl)carbamoyl]phenyl] Acetate](/img/structure/B11177569.png)
